molecular formula C11H6ClN3 B13010341 4-Chloro-[3,4'-bipyridine]-5-carbonitrile

4-Chloro-[3,4'-bipyridine]-5-carbonitrile

Katalognummer: B13010341
Molekulargewicht: 215.64 g/mol
InChI-Schlüssel: NOQBGWNXNFSUKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-[3,4’-bipyridine]-5-carbonitrile is a chemical compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of a chlorine atom at the 4-position and a cyano group at the 5-position of the bipyridine structure. Bipyridines are known for their versatility and are used in various fields, including coordination chemistry, material science, and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-[3,4’-bipyridine]-5-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of 4-Chloro-[3,4’-bipyridine]-5-carbonitrile may involve large-scale coupling reactions using optimized catalysts and reaction conditions to maximize yield and efficiency. The use of magnetic nanoparticles, such as Fe3O4@SiO2, has been explored to enhance the reaction rate and yield in bulk synthesis . These nanoparticles provide a high surface area for the reaction and can be easily separated from the reaction mixture.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-[3,4’-bipyridine]-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bipyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

4-Chloro-[3,4’-bipyridine]-5-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Chloro-[3,4’-bipyridine]-5-carbonitrile involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it useful in catalysis and other applications . The molecular targets and pathways involved depend on the specific application and the metal ion it coordinates with.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-[3,4’-bipyridine]-5-carbonitrile can be compared with other bipyridine derivatives, such as:

The uniqueness of 4-Chloro-[3,4’-bipyridine]-5-carbonitrile lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications.

Eigenschaften

Molekularformel

C11H6ClN3

Molekulargewicht

215.64 g/mol

IUPAC-Name

4-chloro-5-pyridin-4-ylpyridine-3-carbonitrile

InChI

InChI=1S/C11H6ClN3/c12-11-9(5-13)6-15-7-10(11)8-1-3-14-4-2-8/h1-4,6-7H

InChI-Schlüssel

NOQBGWNXNFSUKH-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1C2=C(C(=CN=C2)C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.